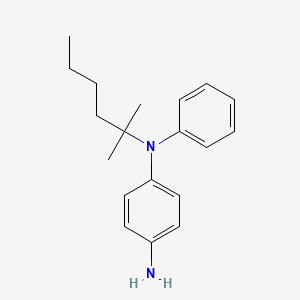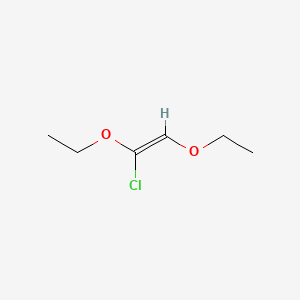
1,2-Diethoxy-1-chloroethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethoxy-1-chloroethene is an organic compound with the molecular formula C6H11ClO2 It is a derivative of ethene, where two ethoxy groups and one chlorine atom are attached to the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diethoxy-1-chloroethene can be synthesized through the reaction of 1,2-dichloroethene with ethanol in the presence of a base. The reaction typically involves the following steps:
Starting Materials: 1,2-dichloroethene and ethanol.
Reaction Conditions: The reaction is carried out under reflux conditions with a base such as sodium ethoxide.
Reaction Mechanism: The base deprotonates the ethanol, forming ethoxide ions, which then attack the 1,2-dichloroethene, resulting in the substitution of chlorine atoms with ethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with reflux condensers.
Catalysts: Use of catalysts to enhance the reaction rate and yield.
Purification: The product is purified through distillation and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diethoxy-1-chloroethene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of 1,2-diethoxyethanol.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1,2-diethoxyethane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: 1,2-diethoxyethanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 1,2-diethoxyethane.
Wissenschaftliche Forschungsanwendungen
1,2-Diethoxy-1-chloroethene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-diethoxy-1-chloroethene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: It can participate in metabolic pathways, leading to the formation of reactive intermediates that can further react with cellular components.
Vergleich Mit ähnlichen Verbindungen
1,2-Diethoxy-1-chloroethene can be compared with other similar compounds such as:
1,2-Dichloroethene: A chlorinated derivative of ethene with two chlorine atoms.
1,2-Diethoxyethane: An ethoxy derivative of ethane with two ethoxy groups.
Chloroethane: A simpler chlorinated ethane with one chlorine atom.
Uniqueness
This compound is unique due to the presence of both ethoxy and chlorine groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
63918-51-4 |
|---|---|
Molekularformel |
C6H11ClO2 |
Molekulargewicht |
150.60 g/mol |
IUPAC-Name |
(Z)-1-chloro-1,2-diethoxyethene |
InChI |
InChI=1S/C6H11ClO2/c1-3-8-5-6(7)9-4-2/h5H,3-4H2,1-2H3/b6-5+ |
InChI-Schlüssel |
IDLHLHMHDMKTCL-AATRIKPKSA-N |
Isomerische SMILES |
CCO/C=C(/OCC)\Cl |
Kanonische SMILES |
CCOC=C(OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


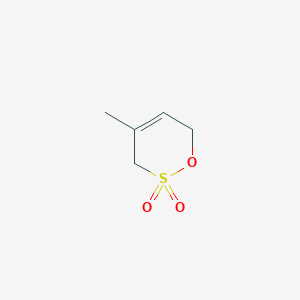


![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
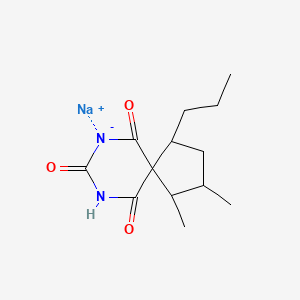
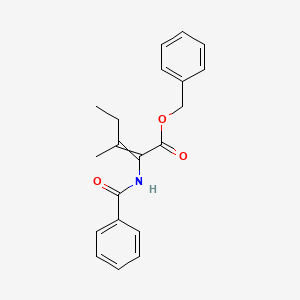
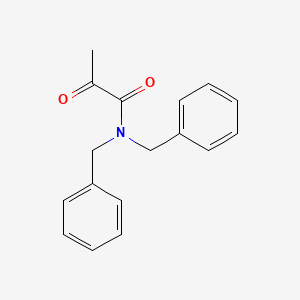
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)

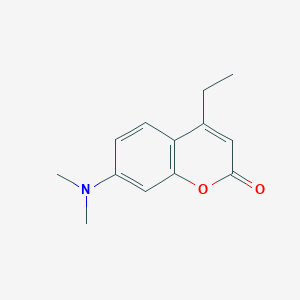
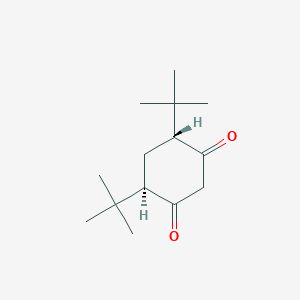
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
